molecular formula C18H17Cl2N3O3 B2659884 Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate CAS No. 1326526-44-6

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate

Cat. No. B2659884
CAS RN: 1326526-44-6
M. Wt: 394.25
InChI Key: PCZPOYMTKAMOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate, also known as JNJ-47965567, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has been the subject of extensive research due to its promising therapeutic properties.

Mechanism of Action

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and leads to the inhibition of cell growth and survival. The inhibition of PIM kinases by Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been shown to reduce inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has several advantages as a research tool. It has high potency and selectivity for PIM kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy and safety of Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate in animal models of cancer and in clinical trials. Another potential application is in the treatment of autoimmune diseases. Studies are needed to determine the optimal dose and duration of treatment with Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate in animal models and clinical trials. Finally, further studies are needed to optimize the synthesis of Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate to improve its solubility and pharmacokinetics.

Synthesis Methods

The synthesis of Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate involves a multistep process that begins with the reaction between 3,6-dichloropyridine-2-carboxylic acid and pyrrolidine. The resulting product is then reacted with methyl 4-(bromomethyl)benzoate in the presence of a base to form the final compound. The synthesis of Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been optimized to achieve high yields and purity.

Scientific Research Applications

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have potent inhibitory activity against several kinases, including PIM1, PIM2, and PIM3. These kinases play important roles in various cellular processes, including cell growth, proliferation, and survival. The inhibition of these kinases by Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been shown to have therapeutic potential in the treatment of cancer, autoimmune diseases, and inflammatory disorders.

properties

IUPAC Name

methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-4-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c1-26-18(25)11-4-6-14(23-8-2-3-9-23)13(10-11)21-17(24)16-12(19)5-7-15(20)22-16/h4-7,10H,2-3,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZPOYMTKAMOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCC2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.